molecular formula C16H21ClN2O4 B2949254 7-(Tert-butyl) 2-ethyl 4-chloro-5,8-dihydro-1,7-naphthyridine-2,7(6h)-dicarboxylate CAS No. 1884203-25-1

7-(Tert-butyl) 2-ethyl 4-chloro-5,8-dihydro-1,7-naphthyridine-2,7(6h)-dicarboxylate

Cat. No.: B2949254
CAS No.: 1884203-25-1
M. Wt: 340.8
InChI Key: NOJGRIQPJHZIDV-UHFFFAOYSA-N
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Description

This compound is a substituted 1,7-naphthyridine derivative featuring a tert-butyl ester at position 7 and an ethyl ester at position 2, with a chlorine substituent at position 3. Its molecular formula is C₁₆H₂₂ClN₂O₄, and it is structurally characterized by a partially saturated bicyclic ring system. The tert-butyl and ethyl ester groups enhance steric bulk and influence solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeted therapies .

Properties

IUPAC Name

7-O-tert-butyl 2-O-ethyl 4-chloro-6,8-dihydro-5H-1,7-naphthyridine-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-5-22-14(20)12-8-11(17)10-6-7-19(9-13(10)18-12)15(21)23-16(2,3)4/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJGRIQPJHZIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(CCN(C2)C(=O)OC(C)(C)C)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Tert-butyl) 2-ethyl 4-chloro-5,8-dihydro-1,7-naphthyridine-2,7(6H)-dicarboxylate (CAS Number: 1884203-25-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21ClN2O4C_{16}H_{21}ClN_{2}O_{4}, with a molecular weight of 340.80 g/mol. The structure includes a naphthyridine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC16H21ClN2O4C_{16}H_{21}ClN_{2}O_{4}
Molecular Weight340.80 g/mol
CAS Number1884203-25-1
SynonymsEthyl 7-(tert-butoxycarbonyl)-4-chloro-5,8-dihydro-6H-[1,7]naphthyridine-2-carboxylate

Case Study: Naphthyridine Derivatives

A study highlighted the anticancer effects of certain naphthyridine derivatives against human cancer cell lines such as HeLa and MDA-MB-231. These compounds induced apoptosis through mechanisms involving DNA intercalation and p53-independent pathways .

Antimicrobial Activity

Naphthyridine derivatives are also recognized for their antimicrobial properties. Aaptamine and its analogs have been reported to exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Emerging research suggests that naphthyridine compounds may possess neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. However, specific data on the neuroprotective effects of this compound remains sparse.

The biological activity of naphthyridine compounds often involves multiple mechanisms:

  • DNA Intercalation : Many naphthyridines can intercalate into DNA strands, disrupting replication and transcription processes.
  • Apoptosis Induction : Compounds can trigger apoptotic pathways in cancer cells through caspase activation.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may help mitigate oxidative stress in cells.
MechanismDescription
DNA IntercalationDisrupts DNA replication and transcription
Apoptosis InductionTriggers programmed cell death via caspase activation
Antioxidant ActivityReduces oxidative stress in cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Key Properties
7-(Tert-butyl) 2-ethyl 4-chloro-5,8-dihydro-1,7-naphthyridine-2,7(6H)-dicarboxylate 1265203-38-0 C₁₆H₂₂ClN₂O₄ 341.81 4-Cl, 2-ethyl ester, 7-tert-butyl ester Higher lipophilicity due to ethyl group; used in medicinal chemistry intermediates .
7-Tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate 1201784-86-2 C₁₅H₂₀N₂O₄ 292.33 3-methyl ester, 7-tert-butyl ester Lower molar mass; methyl ester improves crystallinity. Storage: 2–8°C .
tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 2306268-82-4 C₁₃H₁₇BrClN₂O₂ 363.65 2-Cl, 3-Br, 7-tert-butyl ester Bromine enhances electrophilicity; used in cross-coupling reactions .
tert-Butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 1393567-75-3 C₁₄H₁₉ClN₂O₂ 282.77 4-Cl, 2-methyl, 7-tert-butyl ester Compact structure; thermal sensitivity (requires storage away from ignition sources) .
tert-Butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate 1211581-54-2 C₁₃H₁₇ClN₂O₂ 268.74 2-Cl, 7-tert-butyl ester Lower steric hindrance; predicted pKa = 0.62 ± 0.20 .

Key Observations :

Substituent Effects: Halogen Position: The 4-chloro substituent in the target compound (vs. Ester Groups: Ethyl esters (target compound) confer higher lipophilicity than methyl esters (CAS 1201784-86-2), impacting solubility and bioavailability in drug design .

The target compound’s ethyl ester may facilitate selective hydrolysis in multi-step syntheses, as seen in peptide coupling strategies .

Stability and Handling :

  • Compounds with tert-butyl esters (e.g., target compound, CAS 1393567-75-3) require stringent storage conditions (2–8°C or inert atmospheres) to prevent ester degradation .
  • Chlorinated derivatives exhibit moderate thermal sensitivity, necessitating precautions against heat and open flames .

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